4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1): A Strategic Synthon for Late-Stage Peptide Functionalization and Peptidomimetic Drug Design
4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1): A Strategic Synthon for Late-Stage Peptide Functionalization and Peptidomimetic Drug Design
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The expansion of the genetic code and the advancement of synthetic peptide chemistry have driven the demand for highly reactive, orthogonal unnatural amino acids (UAAs). 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) represents a highly versatile, bifunctional synthon in modern drug discovery. Characterized by an electron-deficient aromatic ring, this molecule serves as a premier substrate for Nucleophilic Aromatic Substitution (SNAr)[1][2].
By incorporating this UAA into peptide backbones, researchers can achieve highly specific late-stage functionalization (LSF) under mild conditions, enabling the synthesis of macrocyclic peptides, targeted fluorophore conjugates, and photoinduced electron transfer (PET) probes[3][4]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for its application in peptide engineering.
Physicochemical & Structural Profiling
The unique reactivity of 4-Chloro-3-nitro-DL-phenylalanine is dictated by the synergistic electron-withdrawing effects of the meta-nitro and para-chloro substituents on the phenylalanine core. The nitro group drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the chloride acts as an excellent leaving group[2].
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| CAS Registry Number | 788144-24-1[5][6] |
| IUPAC Name | 2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid |
| Molecular Formula | C9H9ClN2O4[5] |
| Molecular Weight | 244.63 g/mol [5] |
| InChIKey | QPQIVFYGZYMIKD-UHFFFAOYSA-N[5] |
| H-Bond Donors / Acceptors | 2 / 5[5] |
| Key Reactive Sites | C4 (Electrophilic carbon for SNAr), -NO2 (Redox/PET active) |
Core Mechanistic Pathways
As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than just knowing how to use it. The utility of 4-Chloro-3-nitro-phenylalanine is grounded in two primary physicochemical phenomena:
Nucleophilic Aromatic Substitution (SNAr) for Late-Stage Functionalization
Traditional peptide functionalization relies on the native reactivity of cysteine (thiol) or lysine (amine) residues. However, these approaches often lack regioselectivity in complex polypeptides. The 4-chloro-3-nitrophenyl moiety provides a bio-orthogonal handle. Upon attack by a nucleophile (such as a primary amine or a thiolate), the system forms a stabilized Meisenheimer complex [2][7]. The strong electron-withdrawing nitro group stabilizes this anionic intermediate through resonance. Subsequent rearomatization expels the chloride ion, resulting in a covalently modified peptide. This SNAr approach is highly valued for generating cyclic peptides and stapled peptidomimetics[3][8].
Photoinduced Electron Transfer (PET) and Redox Probing
Halogenated nitro-phenylalanines are exceptional electron acceptors. Similar to its fluorinated analog (4-fluoro-3-nitrophenylalanine), this UAA possesses a reduction potential comparable to vital biological reductants like NAD(P)H[4][9]. When incorporated near a fluorophore (such as the Green Fluorescent Protein chromophore), it can quench fluorescence via ultrafast PET (occurring within picoseconds)[4][10]. Furthermore, the nitro group can be selectively reduced to an amine in situ by hypoxia-associated reductases, making it a prime candidate for hypoxia-activated prodrug design.
Fig 1: SNAr mechanism of 4-chloro-3-nitro-phenylalanine via a Meisenheimer complex intermediate.
Experimental Workflows: Self-Validating Protocols
To utilize 4-Chloro-3-nitro-DL-phenylalanine in Solid-Phase Peptide Synthesis (SPPS), it must first be N-protected (typically with an Fmoc group) and its racemic nature addressed if stereopurity is required (via enzymatic resolution using acylase I)[11]. Below are the standardized protocols for its incorporation and subsequent SNAr modification.
Protocol 1: Fmoc-Protection of 4-Chloro-3-nitro-DL-phenylalanine
Causality Check: The amino group must be protected to prevent polymerization during coupling. Fmoc is chosen over Boc due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups used in standard SPPS.
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Dissolution: Dissolve 4-Chloro-3-nitro-DL-phenylalanine (10 mmol) in a 1:1 mixture of 10% aqueous Na2CO3 and dioxane (50 mL).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate, 11 mmol) dissolved in dioxane (20 mL) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the ninhydrin-positive starting material confirms complete amine consumption.
-
Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield Fmoc-4-chloro-3-nitro-DL-phenylalanine.
Protocol 2: On-Resin Late-Stage Functionalization (SNAr)
Causality Check: Performing SNAr on-resin prevents intermolecular cross-linking and simplifies purification, as excess nucleophile can be washed away before peptide cleavage.
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Peptide Assembly: Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc-SPPS protocols, incorporating the Fmoc-4-chloro-3-nitro-Phe building block at the desired position.
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Fmoc Removal: Remove the N-terminal Fmoc group (if applicable) using 20% piperidine in DMF.
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Nucleophile Preparation: Prepare a 0.5 M solution of the desired nucleophile (e.g., a fluorescent dye bearing a primary aliphatic amine, or a thiol-containing tag) in anhydrous DMF containing 1.0 M N,N-Diisopropylethylamine (DIPEA) as a base. Note: DIPEA is crucial to deprotonate the nucleophile and accelerate the SNAr attack.
-
On-Resin SNAr: Add the nucleophile solution to the resin. Agitate gently at 40 °C for 12–24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5x), DCM (5x), and MeOH (3x) to remove all unreacted nucleophile.
-
Cleavage: Cleave the functionalized peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.
Fig 2: Step-by-step workflow for the incorporation and late-stage functionalization of the UAA.
Applications in Drug Development
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Macrocyclization via Biaryl Ethers: As demonstrated in the total synthesis of complex natural products like complestatin, halogenated nitro-aromatics are critical for forming rigid macrocycles. The SNAr reaction between the 4-chloro-3-nitrophenyl group and a tyrosine hydroxyl group on the same peptide backbone yields a constrained biaryl ether linkage, vastly improving the peptide's proteolytic stability and target affinity[11][12].
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Orthogonal Bioconjugation: Unlike maleimide-cysteine conjugations which can undergo retro-Michael additions in vivo, the SNAr-derived aryl-amine or aryl-thioether bonds are highly stable in human plasma, making this UAA ideal for Antibody-Drug Conjugate (ADC) linker chemistry[3].
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